N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
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Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as CTB, is a thiazole derivative that has been extensively studied for its potential use in scientific research. CTB is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research on related compounds demonstrates their significance in exploring cardiac electrophysiological properties. For instance, N-substituted imidazolylbenzamides and benzene-sulfonamides have shown comparable potency to known selective class III agents in in vitro Purkinje fiber assays, indicating their potential as therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Anticancer Activity
Another critical area of application is in anticancer research, where derivatives of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide have been synthesized and evaluated for their pro-apoptotic and anticancer activities. For instance, certain indapamide derivatives have demonstrated high pro-apoptotic activity against melanoma cell lines, suggesting their potential as novel anticancer agents (Yılmaz et al., 2015).
Antiviral and Antimicrobial Applications
Compounds related to this compound have also been synthesized and tested for their antiviral and antimicrobial activities. For example, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have shown promising anti-tobacco mosaic virus activity, indicating their potential in developing new antiviral agents (Chen et al., 2010).
Material Science Applications
In material science, related compounds have been explored for their potential in enhancing the performance of organic electronic devices. For example, dopamine hydrochloride-doped poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) films, incorporating sulfonamide derivatives, have shown improved work function and conductivity, leading to enhanced performance in organic solar cells (Zeng et al., 2020).
Corrosion Inhibition
Furthermore, thiazole derivatives related to this compound have been investigated for their efficiency as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. These studies demonstrate the compound's potential in reducing corrosion, which is crucial for extending the lifespan of industrial materials (Yadav et al., 2015).
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-2-26(23,24)15-9-5-13(6-10-15)17(22)21-18-20-16(11-25-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLSEMWSFAICGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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